N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
説明
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)33-15-24(29)26-18-6-7-21-22(12-18)32-16-31-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIVBHCGYGHCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in pharmacology and medicinal chemistry.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features:
- A benzodioxole moiety, which is known for its various biological activities.
- An indole structure, which is often associated with neuroactivity and other pharmacological effects.
- A piperidine ring that may contribute to its interaction with biological targets.
Research indicates that compounds featuring similar structural motifs may exhibit diverse biological activities, including:
- Antidepressant effects : Some derivatives have shown potential as serotonin receptor modulators.
- Antioxidant properties : The benzodioxole component may contribute to free radical scavenging.
- Anticancer activity : Indole derivatives are often investigated for their ability to inhibit tumor growth.
Pharmacological Studies
- Serotonin Receptor Modulation
- Antioxidant Activity
- Cytotoxicity Tests
Case Studies and Research Findings
- Study on Antidepressant Activity : A study found that compounds with similar structures to this one displayed significant antidepressant-like effects in animal models, suggesting a possible therapeutic application in treating depression .
- Evaluation of Antioxidant Properties : Research highlighted that derivatives of benzodioxole effectively scavenge free radicals, contributing to their protective effects against oxidative damage .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores and Sulfonamide/Acetamide Linkers
- Compound 41 (): Structure: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide. Key Differences: Replaces the benzodioxol group with a bis(trifluoromethyl)phenylsulfonyl moiety. Molecular Weight: 598.93 g/mol (C₂₆H₁₇ClF₆N₂O₅S).
- Compound 39 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide. Key Differences: Substitutes the benzodioxol with a 4-cyanophenylsulfonyl group. The cyano group may modulate solubility and hydrogen-bonding interactions . Molecular Weight: 512.92 g/mol (C₂₅H₁₇ClN₃O₅S).
Analogues with Pyrimidoindole or Benzodiazepine Scaffolds
- Compound 11p (): Structure: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide. Key Differences: Features a pyrimido[4,5-d]pyrimidine core, which could confer dual kinase inhibition but increase synthetic complexity .
Analogues with Oxadiazole or Pyrimidoindole Sulfanylacetamide Moieties
- Compound 536710-17-5 (): Structure: N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide.
-
- Structure: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide.
- Key Differences: Substitutes benzodioxol with benzodioxin and adds ethyl/methyl groups to the pyrimidoindole core, which may enhance solubility but reduce metabolic stability .
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Lack of trifluoromethyl or cyano groups (as in and ) may reduce metabolic stability. Synthetic complexity is higher than oxadiazole derivatives (), complicating large-scale production .
Q & A
Q. How can flow chemistry improve the scalability of the final acetamide coupling step?
- Methodology :
- Continuous-Flow Reactors : Optimize residence time (e.g., 30–60 mins) and temperature (40–50°C) in a tubular reactor with in-line IR monitoring for real-time yield analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
